9-(4-nitrobenzyl)-9H-carbazole
Description
9-(4-Nitrobenzyl)-9H-carbazole is a carbazole derivative featuring a nitro-substituted benzyl group at the 9-position of the heterocyclic core. Its molecular formula is C₁₉H₁₅N₂O₂, with an average molecular weight of 303.34 g/mol (monoisotopic mass: 303.1134). The nitro group at the para position of the benzyl substituent imparts strong electron-withdrawing properties, influencing the compound’s electronic structure, solubility, and reactivity. Carbazoles are renowned for their rigid planar geometry, which facilitates π-π stacking in solid-state applications and enables optoelectronic functionalities .
The nitrobenzyl moiety enhances the compound’s electron affinity, making it suitable for applications in organic electronics, such as charge transport layers in OLEDs or as a precursor for redox-active polymers . Its synthesis typically involves alkylation of 9H-carbazole with 4-nitrobenzyl halides under basic conditions, followed by purification via column chromatography .
Properties
CAS No. |
56663-43-5 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
9-[(4-nitrophenyl)methyl]carbazole |
InChI |
InChI=1S/C19H14N2O2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12H,13H2 |
InChI Key |
TVKLTWFBGKNFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-nitrobenzyl)-9H-carbazole typically involves the reaction of carbazole with 4-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Nitrobenzyl)-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: 9-(4-Nitrobenzyl)-9H-carbazole is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its biological activity, including its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique properties make it suitable for applications in advanced materials science.
Mechanism of Action
The mechanism by which 9-(4-nitrobenzyl)-9H-carbazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and disrupt cellular processes, leading to cell death. It also modulates signaling pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
DNA Binding: The compound can intercalate with DNA, causing structural changes and interfering with replication and transcription.
Apoptosis Induction: It activates caspases and other apoptotic proteins, leading to programmed cell death.
Cell Cycle Arrest: The compound can inhibit cyclin-dependent kinases (CDKs), resulting in cell cycle arrest and preventing cell division.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected 9-Substituted Carbazoles
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The nitro group in this compound reduces the HOMO-LUMO gap compared to electron-donating groups like methoxy, enhancing charge transport in OLEDs . In contrast, 9-(4-methoxyphenyl)-9H-carbazole exhibits stronger fluorescence due to EDG-enhanced π-conjugation .
- Halogen vs. Nitro : Bromophenyl derivatives (e.g., 9-(4-bromophenyl)-9H-carbazole) serve as intermediates in cross-coupling reactions, whereas nitro-substituted derivatives are more redox-active, enabling applications in supercapacitors .
- Alkyl Chain Effects : The bromobutyl derivative’s flexible chain improves solubility in organic solvents, contrasting with the rigid nitrobenzyl analogue’s preference for crystalline film formation .
Photophysical and Electrochemical Comparisons
Table 2: Photophysical and Electrochemical Data
Key Observations :
- Redox Activity : The nitro group in this compound broadens the electrochemical window compared to methoxy derivatives, enabling stable charge storage in capacitors .
- Fluorescence Quenching : Nitro groups reduce fluorescence quantum yields (e.g., this compound: Φ < 0.1) due to intramolecular charge transfer, whereas methoxy derivatives exhibit Φ > 0.5 .
- HOMO-LUMO Alignment : The lower LUMO of nitro-substituted derivatives (-3.2 eV to -3.5 eV) facilitates electron injection in OLEDs, outperforming bromophenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
